molecular formula C28H18N4Na2O6S4 B160324 Chloramine yellow CAS No. 10114-47-3

Chloramine yellow

Cat. No. B160324
CAS RN: 10114-47-3
M. Wt: 680.7 g/mol
InChI Key: GRUAQEWEHJNSDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chloramine yellow is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow powder that is soluble in water and is commonly used as a staining agent for biological samples. Chloramine yellow has a number of interesting properties that make it a valuable tool for researchers in a variety of fields. In

Mechanism Of Action

Chloramine yellow works by binding to nucleic acids in cells and tissues. It forms a complex with the nucleic acids, which can then be visualized under a microscope. Chloramine yellow is particularly useful for staining RNA, as it binds specifically to the ribose sugar in RNA molecules.

Biochemical And Physiological Effects

Chloramine yellow has no known biochemical or physiological effects on cells or tissues. It is a relatively inert compound that does not interact with other molecules in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of chloramine yellow is its specificity for RNA. It is a valuable tool for researchers studying RNA expression and localization in cells and tissues. Chloramine yellow is also relatively easy to use and is compatible with a variety of other stains and techniques.
One of the main limitations of chloramine yellow is its sensitivity to light. The compound degrades rapidly when exposed to light, which can make it difficult to work with. It is also relatively expensive compared to other staining agents.

Future Directions

There are a number of future directions for research on chloramine yellow. One area of interest is the development of new staining techniques that are more sensitive and specific than current methods. Another area of research is the development of new compounds that are similar to chloramine yellow but have improved properties, such as increased stability or lower cost. Finally, there is a need for more research on the mechanism of action of chloramine yellow, particularly with regard to its interactions with nucleic acids.

Synthesis Methods

Chloramine yellow is synthesized by reacting chloramine-T with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through a series of recrystallizations. Chloramine-T is a widely used disinfectant and is readily available, making the synthesis of chloramine yellow relatively easy.

Scientific Research Applications

Chloramine yellow is used in a variety of scientific research applications. It is commonly used as a staining agent for biological samples, particularly in histology and cytology. Chloramine yellow stains nucleic acids, including DNA and RNA, and is commonly used in combination with other stains to differentiate between different types of cells and tissues.

properties

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramine yellow

CAS RN

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270
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